molecular formula C14H15N3O2 B14314662 (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide

(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide

Cat. No.: B14314662
M. Wt: 257.29 g/mol
InChI Key: BZJUNNCASVVPJC-LNOOMQPSSA-N
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Description

(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyanoethanimidoyl group, and a hydroxybutenamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-cyanoethanimidoyl chloride, followed by the addition of 3-hydroxybut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group results in a primary amine .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological processes .

Medicine

Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in proteins, while the cyanoethanimidoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N’-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide: Similar in structure but contains a piperidine ring instead of a hydroxybutenamide moiety.

    N-benzyl-2-cyanoacetamide: Lacks the hydroxybutenamide group, making it less versatile in chemical reactions.

Uniqueness

(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for diverse research and industrial applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

(Z)-N-benzyl-2-(2-cyanoethanimidoyl)-3-hydroxybut-2-enamide

InChI

InChI=1S/C14H15N3O2/c1-10(18)13(12(16)7-8-15)14(19)17-9-11-5-3-2-4-6-11/h2-6,16,18H,7,9H2,1H3,(H,17,19)/b13-10-,16-12?

InChI Key

BZJUNNCASVVPJC-LNOOMQPSSA-N

Isomeric SMILES

C/C(=C(\C(=N)CC#N)/C(=O)NCC1=CC=CC=C1)/O

Canonical SMILES

CC(=C(C(=N)CC#N)C(=O)NCC1=CC=CC=C1)O

Origin of Product

United States

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